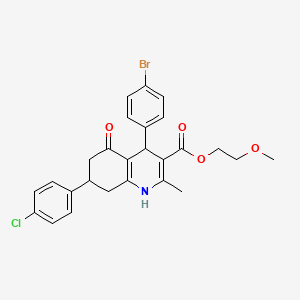![molecular formula C22H25FN2O6 B5215908 1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5215908.png)
1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and sleep. This compound has attracted significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
Mecanismo De Acción
The mechanism of action of 1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate involves the selective blockade of the 5-HT1A receptor, which is a subtype of the serotonin receptor that plays a crucial role in regulating mood, anxiety, and sleep. This compound acts as a partial agonist of the 5-HT1A receptor, which means that it can activate the receptor to a certain extent but not fully. By blocking the 5-HT1A receptor, this compound increases the availability of serotonin in the synaptic cleft, which leads to an increase in the activation of downstream signaling pathways that are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate have been extensively studied in preclinical models. Several studies have reported that this compound can modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in different brain regions. For instance, a study by Li et al. (2018) showed that this compound increased the levels of serotonin in the prefrontal cortex and hippocampus of mice. Another study by Ma et al. (2017) reported that this compound increased the levels of dopamine and norepinephrine in the prefrontal cortex and hippocampus of rats. These findings suggest that 1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate can modulate the activity of multiple neurotransmitter systems, which may contribute to its therapeutic effects in neuropsychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate in lab experiments is its high selectivity and potency for the 5-HT1A receptor. This compound has been shown to have minimal affinity for other serotonin receptor subtypes and other neurotransmitter receptors, which reduces the risk of off-target effects. Another advantage of this compound is its well-established synthesis method and purity, which allows for reproducible results in lab experiments. However, one limitation of using this compound is its limited solubility in water, which may require the use of organic solvents or other solubilizing agents. Additionally, the in vivo pharmacokinetics and toxicity of this compound have not been extensively studied, which may limit its translational potential.
Direcciones Futuras
There are several future directions for the research on 1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate. One direction is to further elucidate the mechanism of action of this compound and its downstream signaling pathways. This may involve the use of molecular and cellular techniques such as western blotting, immunohistochemistry, and electrophysiology. Another direction is to investigate the in vivo pharmacokinetics and toxicity of this compound in animal models, which may provide valuable information for its translational potential. Additionally, the efficacy of this compound in combination with other neuropsychiatric drugs or therapies should be explored, as this may lead to synergistic effects and improved clinical outcomes. Finally, the development of novel formulations or delivery methods for this compound may improve its solubility and bioavailability, which may enhance its therapeutic potential.
Conclusion:
In conclusion, 1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is a potent and selective antagonist of the 5-HT1A receptor, which has potential therapeutic applications in the treatment of various neuropsychiatric disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound may provide valuable insights into its therapeutic potential and contribute to the development of novel treatments for neuropsychiatric disorders.
Métodos De Síntesis
The synthesis of 1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate involves the reaction of 3-fluorobenzylamine with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with oxalic acid to obtain the oxalate salt of the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product have been optimized using various techniques such as column chromatography, recrystallization, and spectroscopic analysis.
Aplicaciones Científicas De Investigación
1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders. Several preclinical studies have demonstrated the efficacy of this compound in animal models of depression, anxiety, and schizophrenia. For instance, a study conducted by Ma et al. (2017) reported that 1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate showed antidepressant-like effects in a chronic unpredictable mild stress (CUMS) model of depression in rats. Similarly, another study by Li et al. (2018) showed that this compound exhibited anxiolytic-like effects in a mouse model of anxiety induced by elevated plus maze (EPM) test.
Propiedades
IUPAC Name |
1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2.C2H2O4/c1-16-5-7-19(8-6-16)25-15-20(24)23-11-9-22(10-12-23)14-17-3-2-4-18(21)13-17;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFINUMHWRDYHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)
![3-[(4-nitrobenzyl)thio]propanoic acid](/img/structure/B5215853.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)
![3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5215865.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5215882.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5215897.png)


![5-(4-fluorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5215912.png)
![4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5215922.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5215925.png)